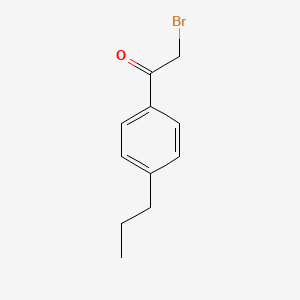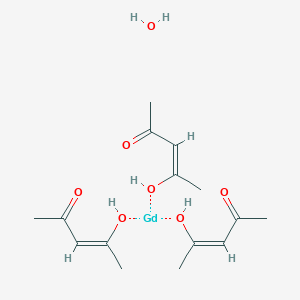![molecular formula C11H10F3NO2S B3042569 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione CAS No. 647824-56-4](/img/structure/B3042569.png)
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
Vue d'ensemble
Description
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, a thienyl ring, and a dimethylamino group, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in fields such as organic chemistry, medicinal chemistry, and materials science due to its potential reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetylacetone in the presence of a base, followed by the addition of dimethylamine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and the thienyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl ring can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione: Similar structure but lacks the dimethylamino group.
2-Thenoyltrifluoroacetone: Contains a trifluoromethyl group and a thienyl ring but differs in the position of functional groups.
Uniqueness
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c1-15(2)6-7(10(17)11(12,13)14)9(16)8-4-3-5-18-8/h3-6H,1-2H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKYPMUUZCJODN-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CS1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CS1)\C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)
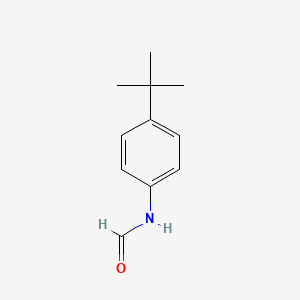
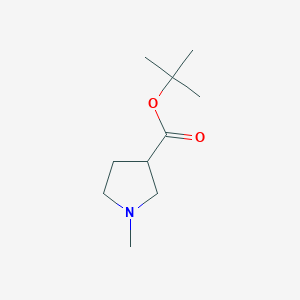
![Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3042493.png)
![4-Ethoxyfuro[3,2-c]pyridine](/img/structure/B3042494.png)
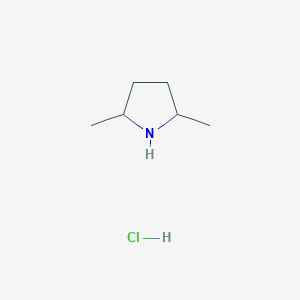
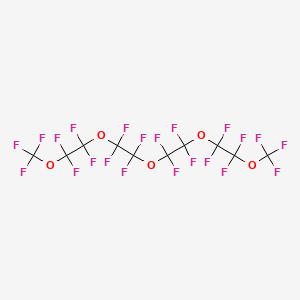
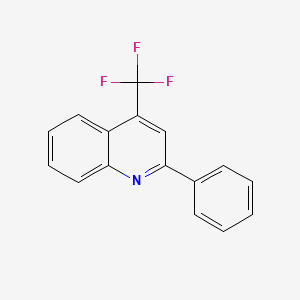
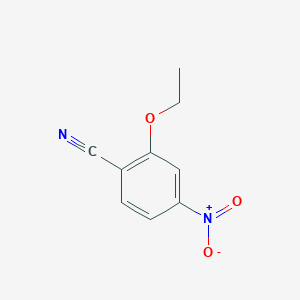
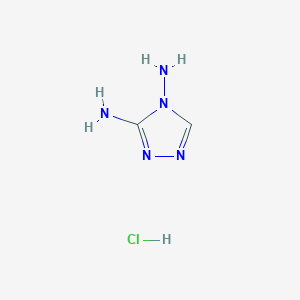
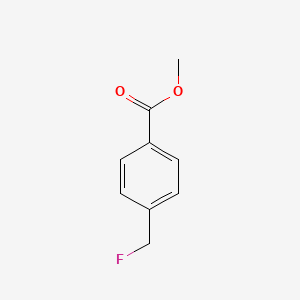
![2-[(Cyclopropylamino)methyl]phenol](/img/structure/B3042506.png)
